

# Application Notes and Protocols: BMS-986122 for In Vitro $\beta$ -Arrestin Recruitment Assay

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## Compound of Interest

Compound Name: BMS-986122

Cat. No.: B1667243

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## Introduction

**BMS-986122** is a potent and selective positive allosteric modulator (PAM) of the  $\mu$ -opioid receptor ( $\mu$ -OR).[1][2] It functions by enhancing the recruitment of  $\beta$ -arrestin to the receptor when stimulated by an orthosteric agonist.[1][2][3] This document provides a detailed protocol for an in vitro  $\beta$ -arrestin recruitment assay to characterize the activity of **BMS-986122**, along with relevant data and pathway diagrams. The provided methodology is based on the widely used PathHunter<sup>®</sup>  $\beta$ -arrestin assay platform.[4]

## Principle of the Assay

The PathHunter<sup>®</sup>  $\beta$ -arrestin recruitment assay is a cell-based functional assay that quantifies the interaction between an activated G protein-coupled receptor (GPCR) and  $\beta$ -arrestin. The technology utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme donor fragment (ProLink<sup>™</sup>), and  $\beta$ -arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced GPCR activation and subsequent phosphorylation,  $\beta$ -arrestin is recruited to the receptor. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active  $\beta$ -galactosidase enzyme. The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of  $\beta$ -arrestin recruitment.

## Quantitative Data Summary

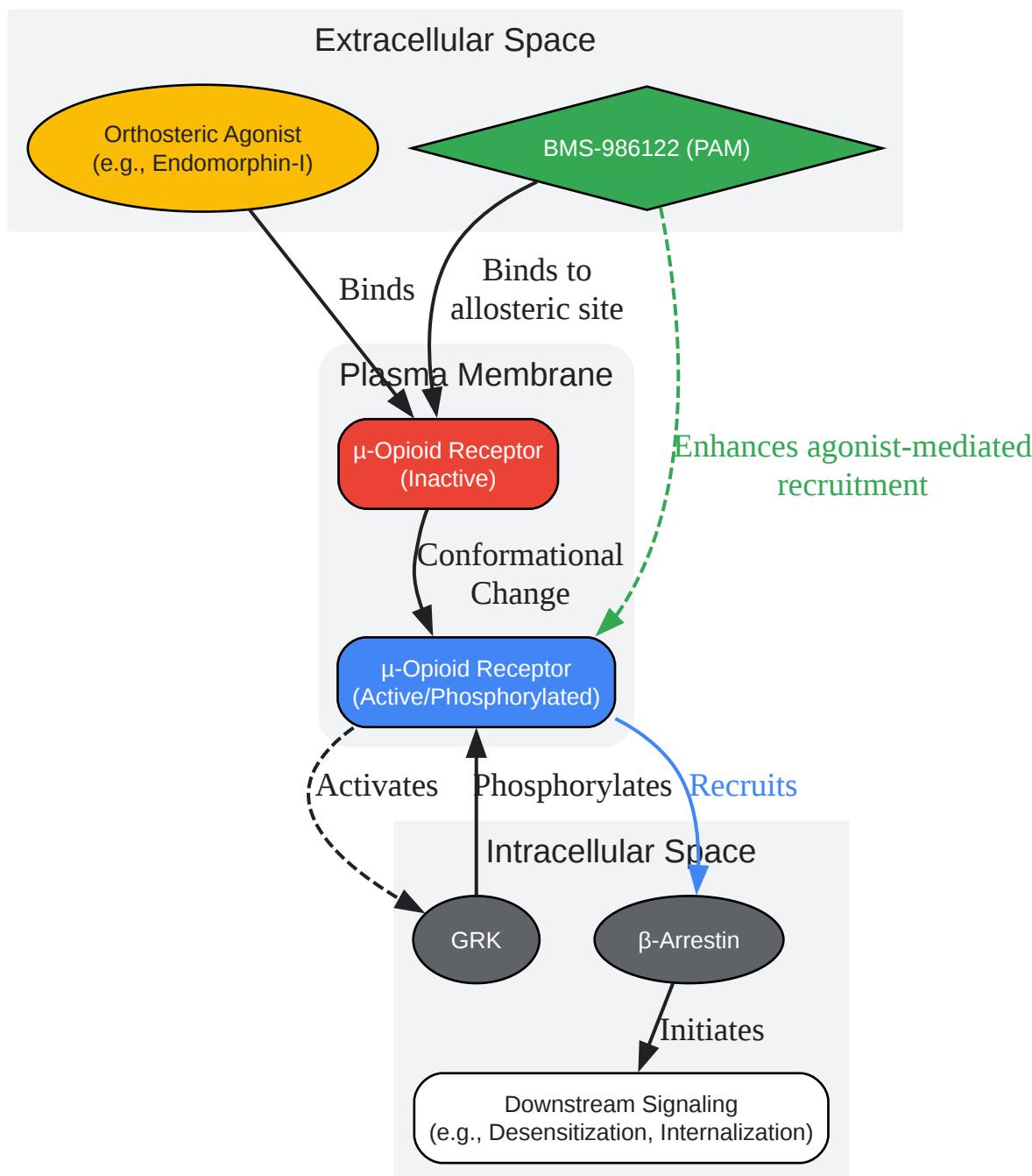
The following table summarizes the quantitative data for **BMS-986122** in a  $\beta$ -arrestin recruitment assay.

Compound	Assay Type	Cell Line	Agonist	Parameter	Value (95% CI)
BMS-986122	$\beta$ -arrestin recruitment (PAM-detection mode)	U2OS-OPRM1	Endomorphin -I (20 nM)	$EC_{50}$	3.0 $\mu$ M (1.9–3.9 $\mu$ M) <sup>[3][5]</sup>
BMS-986122	$\beta$ -arrestin recruitment (PAM-detection mode)	U2OS-OPRM1	Endomorphin -I (20 nM)	$E_{max}$	83% (78–89%) of maximal endomorphin-I response <sup>[3][5]</sup>

## Signaling Pathway and Experimental Workflow

### Signaling Pathway of $\mu$ -Opioid Receptor and $\beta$ -Arrestin Recruitment

The following diagram illustrates the signaling pathway leading to  $\beta$ -arrestin recruitment upon  $\mu$ -opioid receptor activation, and the modulatory role of **BMS-986122**.

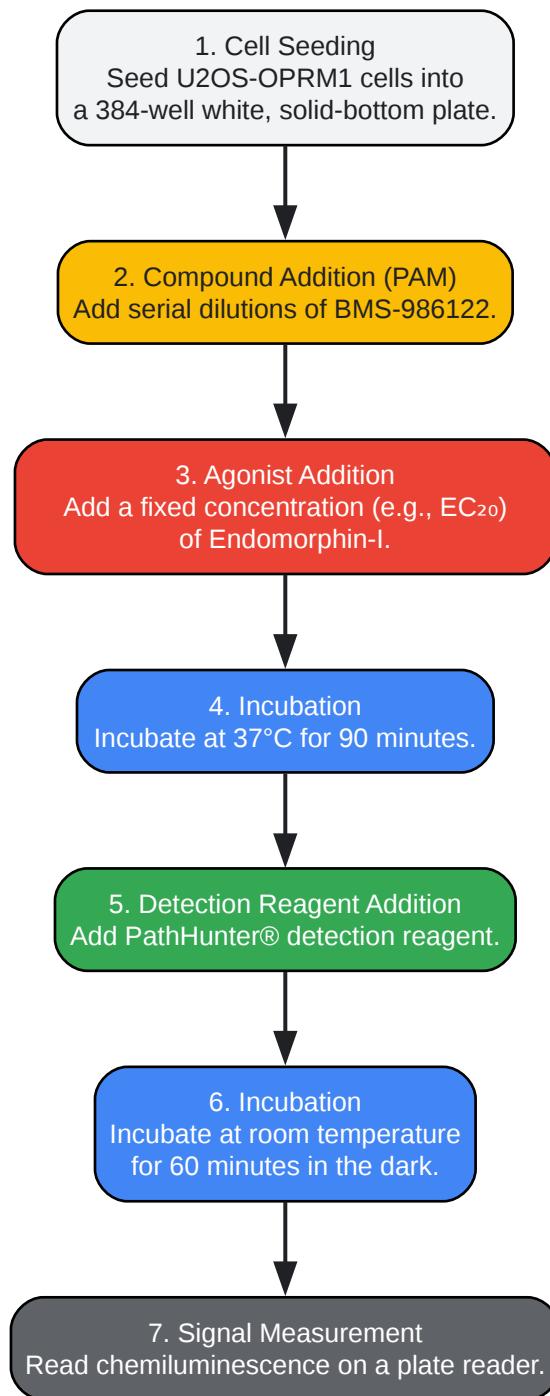


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Caption:  $\mu$ -Opioid receptor signaling and  $\beta$ -arrestin recruitment pathway modulated by a PAM.

## Experimental Workflow for the $\beta$ -Arrestin Recruitment Assay

The diagram below outlines the key steps in the PathHunter®  $\beta$ -arrestin recruitment assay for evaluating **BMS-986122**.



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Caption: Workflow for the in vitro  $\beta$ -arrestin recruitment assay.

## Experimental Protocol

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

## Materials and Reagents

- Cell Line: U2OS-OPRM1 cells stably co-expressing ProLink™-tagged  $\mu$ -opioid receptor and Enzyme Acceptor-tagged  $\beta$ -arrestin (e.g., PathHunter® cell line).
- Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100  $\mu$ g/mL), and appropriate selection antibiotics.
- Assay Plate: 384-well white, solid-bottom cell culture plates.
- Compounds:
  - **BMS-986122**
  - Endomorphin-I (orthosteric agonist)
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Detection Reagent: PathHunter® Detection Reagent Kit.
- Instrumentation:
  - Humidified CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
  - Plate reader capable of measuring chemiluminescence.

## Procedure

- Cell Seeding: a. Culture U2OS-OPRM1 cells according to standard cell culture protocols. b. On the day of the assay, harvest cells and resuspend in fresh culture medium. c. Seed 10,000 cells per well in a 384-well plate in a volume of 20  $\mu$ L. d. Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- Compound Preparation: a. Prepare a stock solution of **BMS-986122** in DMSO. b. Perform serial dilutions of **BMS-986122** in assay buffer to create a concentration range suitable for determining the EC<sub>50</sub> (e.g., 0.1 nM to 100 µM). c. Prepare a stock solution of endomorphin-I in an appropriate solvent (e.g., water or DMSO). d. Dilute the endomorphin-I stock solution in assay buffer to a fixed concentration that elicits approximately 20% of the maximal response (EC<sub>20</sub>). This concentration needs to be predetermined in an agonist dose-response experiment.
- Assay Execution: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL of the diluted **BMS-986122** solutions to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls. c. Add 5 µL of the diluted endomorphin-I solution to all wells except for the negative control wells (which should receive 5 µL of assay buffer). d. Incubate the plate at 37°C for 90 minutes.
- Signal Detection: a. Equilibrate the plate and the PathHunter® detection reagent to room temperature. b. Prepare the detection reagent according to the manufacturer's instructions. c. Add 12.5 µL of the prepared detection reagent to each well. d. Incubate the plate in the dark at room temperature for 60 minutes.
- Data Acquisition: a. Measure the chemiluminescent signal using a plate reader.

## Data Analysis

- Normalize the data by setting the signal from the vehicle control wells (DMSO + EC<sub>20</sub> of endomorphin-I) as 0% and the signal from a saturating concentration of endomorphin-I as 100%.
- Plot the normalized response as a function of the **BMS-986122** concentration.
- Fit the concentration-response data to a four-parameter logistic equation to determine the EC<sub>50</sub> and E<sub>max</sub> values for **BMS-986122**.

## Conclusion

This protocol provides a comprehensive framework for the in vitro characterization of **BMS-986122** as a positive allosteric modulator of the µ-opioid receptor using a β-arrestin recruitment assay. The PathHunter® assay format offers a robust and high-throughput compatible method

for quantifying the potentiation of agonist-induced  $\beta$ -arrestin recruitment by **BMS-986122**. The provided quantitative data and diagrams serve as a valuable reference for researchers in the field of opioid receptor pharmacology and drug discovery.

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